molecular formula C6H9N3OS B2668925 2-Thiazoleethanimidamide, N-hydroxy-5-methyl- CAS No. 855991-69-4

2-Thiazoleethanimidamide, N-hydroxy-5-methyl-

Cat. No. B2668925
CAS RN: 855991-69-4
M. Wt: 171.22
InChI Key: GCGQRKXWFVMNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Thiazoleethanimidamide, N-hydroxy-5-methyl-” is a complex organic compound. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. These compounds are known for their applications in pharmaceuticals and materials chemistry .


Synthesis Analysis

While specific synthesis methods for “2-Thiazoleethanimidamide, N-hydroxy-5-methyl-” were not found, thiazole derivatives have been synthesized in good yields by O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, a thiamine metabolite, under phase transfer catalysis conditions followed by N-alkylation .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have been reported to have analgesic and anti-inflammatory activities . For example, some polysubstituted thiazole derivatives have been evaluated for their anti-inflammatory activity using formalin-induced paw edema .

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal activities . They can inhibit the growth of or destroy microorganisms, preventing their spread.

Antiviral Activity

Thiazole derivatives have also been found to have antiviral activities . They can inhibit the growth of viruses, offering potential for the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been reported to have diuretic activities . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have been found to have anticonvulsant and neuroprotective activities . They can prevent or reduce the severity of epileptic fits or other convulsions, and they can also protect neurons from injury or degeneration.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown antitumor or cytotoxic activities . For example, some thiazole derivatives have demonstrated potent effects on prostate cancer .

Role in Metabolism

Thiazole is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .

Future Directions

While specific future directions for “2-Thiazoleethanimidamide, N-hydroxy-5-methyl-” are not available, research into thiazole derivatives is ongoing due to their potential as anticancer and antimicrobial agents .

properties

IUPAC Name

N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-3-8-6(11-4)2-5(7)9-10/h3,10H,2H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGQRKXWFVMNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(S1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide

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